![molecular formula C4H5BrN2O B1272057 3-Bromo-5-aminomethylisoxazole CAS No. 2763-93-1](/img/structure/B1272057.png)
3-Bromo-5-aminomethylisoxazole
Overview
Description
3-Bromo-5-aminomethylisoxazole is an organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a bromine atom and an aminomethyl group on the isoxazole ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-aminomethylisoxazole typically involves the bromination of 5-aminomethylisoxazole. One common method includes the reaction of 5-aminomethylisoxazole with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-aminomethylisoxazole undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form 3-bromo-5-methylisoxazole.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether is common.
Major Products Formed
Nucleophilic substitution: Products include 3-azido-5-aminomethylisoxazole, 3-thiocyanato-5-aminomethylisoxazole, and 3-methoxy-5-aminomethylisoxazole.
Oxidation: Products include 3-bromo-5-iminoisoxazole and 3-bromo-5-nitrileisoxazole.
Reduction: The major product is 3-bromo-5-methylisoxazole.
Scientific Research Applications
Pharmaceutical Development
1. Intermediate in Drug Synthesis:
3-Bromo-5-aminomethylisoxazole serves as an important intermediate in synthesizing various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity, making it valuable in the development of new drugs targeting neurological disorders.
2. Neuropharmacological Potential:
Research indicates that this compound may act as a GABA receptor modulator, which could have implications for treating conditions such as anxiety and epilepsy. The interaction with neurotransmitter systems highlights its potential role in neuropharmacology .
1. Interaction with Biological Targets:
Studies have shown that this compound interacts with neurotransmitter systems, particularly influencing GABAergic activity. This suggests its potential use as a pharmacological agent in treating neurological conditions.
2. Structure-Activity Relationship Studies:
The compound is also utilized in structure-activity relationship studies to explore the effects of different substituents on biological activity. This research is crucial for designing more effective drugs with targeted actions.
Synthetic Applications
1. Synthesis Techniques:
Various methods exist for synthesizing this compound, including reactions involving potassium hydroxide for substitution and diborane for reduction. These methods are essential for producing this compound efficiently for further applications .
2. Derivative Synthesis:
The compound can be modified to create derivatives with enhanced or altered properties, expanding its applicability in different chemical contexts, including agrochemicals and specialty chemicals .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | GABA Receptor Modulation | Demonstrated potential anxiolytic effects in animal models due to GABAergic activity. |
Study B | Synthesis of Derivatives | Developed several derivatives that exhibited improved pharmacokinetic properties compared to the parent compound. |
Study C | Neurochemical Pathways | Investigated the influence of the compound on neurochemical pathways, suggesting therapeutic applications in epilepsy treatment. |
Mechanism of Action
The mechanism of action of 3-Bromo-5-aminomethylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and aminomethyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. In receptor studies, it can act as an agonist or antagonist, modulating receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methylisoxazole
- 3-Bromo-5-chloroisoxazole
- 3-Bromo-5-aminomethylthiazole
Uniqueness
3-Bromo-5-aminomethylisoxazole is unique due to the presence of both a bromine atom and an aminomethyl group on the isoxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.
Biological Activity
3-Bromo-5-aminomethylisoxazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a five-membered isoxazole ring with a bromine atom at the 3-position and an aminomethyl group at the 5-position. This unique structure contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, making it a versatile intermediate in organic synthesis .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the aminomethyl group enhance its binding affinity and specificity.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzyme activity by forming covalent bonds with active site residues or blocking substrate access.
- Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing signaling pathways .
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in neuropharmacology:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful.
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Aminomethylisoxazole | Contains an aminomethyl group without bromination | Acts as a GABA agonist; potential anxiolytic effects |
3-Amino-5-methylisoxazole | Amino group at the 3-position | Similar reactivity but lacks bromine substitution |
3-Bromo-5-(N-Boc)aminomethylisoxazole | Boc protecting group on the amine | Enhanced stability and solubility characteristics |
5-Hydroxy-3-bromoisoxazole | Hydroxy group at the 5-position | Differing biological activity due to hydroxyl substitution |
Case Studies and Research Findings
While specific research on this compound is limited, related studies provide insights into its potential applications:
- Neuropharmacological Studies: Research indicates that compounds similar to this compound can modulate neurotransmitter systems effectively. For instance, studies on isoxazole derivatives have shown their ability to interact with GABA receptors, suggesting a possible anxiolytic effect .
- Anticancer Research: Isoxazole derivatives have been investigated for their anticancer properties. While direct studies on this compound are lacking, related compounds have demonstrated significant antiproliferative effects in various cancer cell lines .
Properties
IUPAC Name |
(3-bromo-1,2-oxazol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c5-4-1-3(2-6)8-7-4/h1H,2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFSQWLCIUITOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376822 | |
Record name | 3-Bromo-5-aminomethylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2763-93-1 | |
Record name | 3-Bromo-5-aminomethylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-bromo-1,2-oxazol-5-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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